molecular formula C12H10INO2S B14614453 2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine CAS No. 60264-39-3

2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B14614453
CAS No.: 60264-39-3
M. Wt: 359.18 g/mol
InChI Key: KZIDDYMMYDCUCB-UHFFFAOYSA-N
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Description

2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine is an organic compound that features a unique combination of iodine, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The iodine atom can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced pyridine compounds, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

60264-39-3

Molecular Formula

C12H10INO2S

Molecular Weight

359.18 g/mol

IUPAC Name

2-[(2-iodophenyl)methylsulfinyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C12H10INO2S/c13-11-6-2-1-5-10(11)9-17(16)12-7-3-4-8-14(12)15/h1-8H,9H2

InChI Key

KZIDDYMMYDCUCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)C2=CC=CC=[N+]2[O-])I

Origin of Product

United States

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